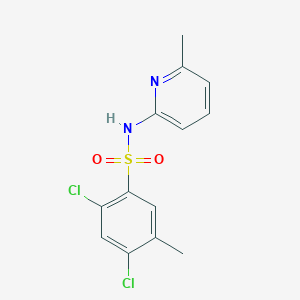
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DMP 777, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 works by binding to the calcium-binding site on the chloride channel, thereby blocking the channel's function. This results in a decrease in chloride ion transport across the cell membrane, which can have a variety of physiological effects depending on the tissue in question.
Biochemical and Physiological Effects:
This compound 777 has been found to have a wide range of biochemical and physiological effects, including the inhibition of calcium-activated chloride channels in various tissues, the modulation of calcium signaling pathways, and the regulation of the activity of various enzymes and ion channels. These effects can have a variety of downstream effects on cellular function, making this compound 777 a valuable tool for researchers studying a wide range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 in lab experiments is its high potency and specificity for calcium-activated chloride channels. This allows researchers to selectively target these channels without affecting other ion channels or enzymes. However, one limitation of using this compound 777 is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777, including the development of more potent and selective inhibitors of calcium-activated chloride channels, the use of this compound 777 in the study of calcium signaling in various tissues, and the exploration of the potential therapeutic applications of this compound 777 in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 777 and its potential off-target effects.
Méthodes De Synthèse
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base. Other methods include the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinol in the presence of a base, or the reaction of 6-methyl-2-pyridinylamine with 2,4-dichloro-5-methylbenzenesulfonyl isocyanate.
Applications De Recherche Scientifique
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 has been used in a variety of scientific research applications, including as a tool for studying the role of calcium in cellular signaling. It has also been found to be a potent inhibitor of the calcium-activated chloride channel, making it a valuable tool for studying the function of these channels in various tissues.
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(11(15)7-10(8)14)20(18,19)17-13-5-3-4-9(2)16-13/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPXIIMLMOJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B513414.png)
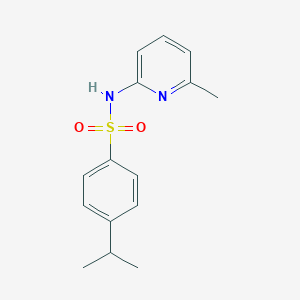

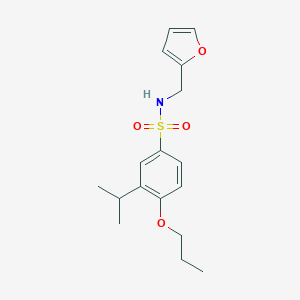
![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)
![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)

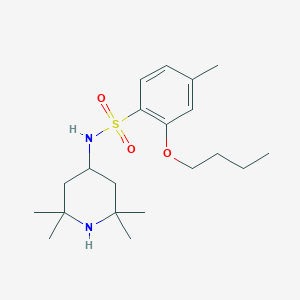
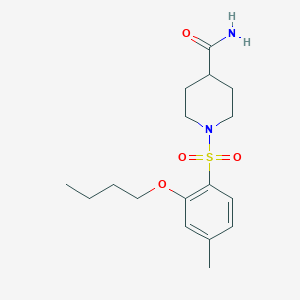
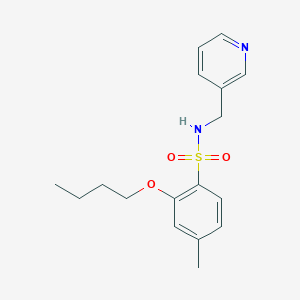

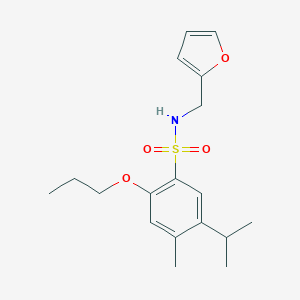
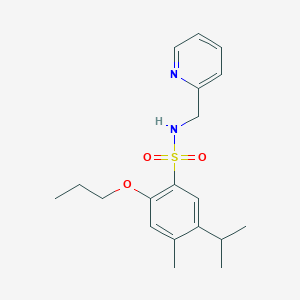
![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)